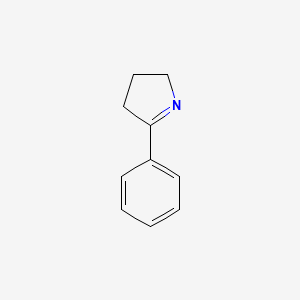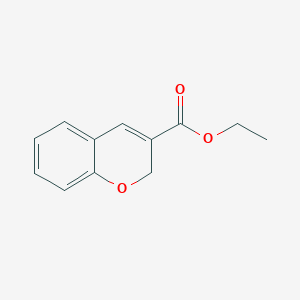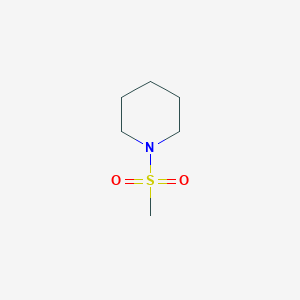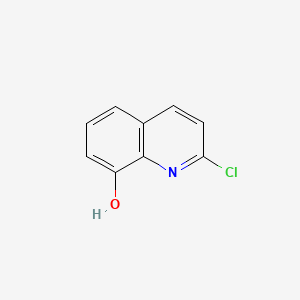
Cyclohexyl 5-bromo-2-chlorobenzamide
Vue d'ensemble
Description
Cyclohexyl 5-bromo-2-chlorobenzamide is a chemical compound with the molecular formula C13H15BrClNO and a molecular weight of 316.62 g/mol . It features a central benzene ring with a bromine atom at the 5th position and a chlorine atom at the 2nd position, along with a cyclohexane ring attached to the carbonyl group (C=O) and an amide group (C=O-NH) linked to the carbonyl group.
Méthodes De Préparation
. it is likely synthesized through a series of reactions involving the introduction of bromine and chlorine atoms to the benzene ring, followed by the attachment of the cyclohexane ring and the formation of the amide group. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Cyclohexyl 5-bromo-2-chlorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amide group (C=O-NH) can be oxidized to form a carboxylic acid (C=O-OH) using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cyclohexyl 5-bromo-2-chlorobenzamide holds great potential for scientific research due to its intricate molecular structure. Some of its applications include:
Chemical Intermediate: It is likely studied as a potential intermediate in the synthesis of other molecules, including pharmaceuticals and other useful chemicals.
Biological Studies: The presence of bromine and chlorine atoms on the molecule’s aromatic ring system suggests potential for researchers to investigate its interaction with biological systems.
Mécanisme D'action
There is no scientific research readily available on the mechanism of action of Cyclohexyl 5-bromo-2-chlorobenzamide. This suggests that its biological properties and interactions with other compounds are unknown at this time.
Comparaison Avec Des Composés Similaires
Cyclohexyl 5-bromo-2-chlorobenzamide can be compared with other similar compounds, such as:
5-bromo-2-chlorobenzamide: Lacks the cyclohexane ring, which may affect its chemical and biological properties.
Cyclohexyl 5-bromo-2-fluorobenzamide: Contains a fluorine atom instead of a chlorine atom, which may influence its reactivity and interactions with biological systems.
Cyclohexyl 5-chloro-2-bromobenzamide: The positions of the bromine and chlorine atoms are reversed, potentially altering its chemical behavior and applications.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVJVHGWRPJYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359646 | |
| Record name | CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701260-15-3 | |
| Record name | CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















